molecular formula C20H19NO2 B11109995 N,N-dibenzyl-2-methylfuran-3-carboxamide

N,N-dibenzyl-2-methylfuran-3-carboxamide

Cat. No.: B11109995
M. Wt: 305.4 g/mol
InChI Key: RPLMULVYHVTVEN-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-methylfuran-3-carboxamide is a synthetic furan carboxamide derivative offered for research and development purposes. Compounds within the furan carboxamide class are of significant interest in medicinal and agrochemical research due to their demonstrated biological activities. Structurally related molecules, such as the commercially used fungicide Fenfuram (2-methyl-N-phenylfuran-3-carboxamide), highlight the potential of this chemotype as a bioactive scaffold . Research into similar furan-3-carboxamides has shown that these compounds can exhibit notable in vitro antimicrobial properties, including activity against a panel of fungi and bacteria, making them a valuable template for the development of new antimicrobial agents . The mechanism of action for furan carboxamides can vary, but for certain analogs, it may involve targeting vital microbial enzymes or cellular processes. The presence of the furan ring and carboxamide group allows for diverse chemical interactions, and the specific substitution pattern on the nitrogen atom (in this case, with two benzyl groups) is a critical factor influencing the compound's physicochemical properties, binding affinity, and overall bioactivity . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N,N-dibenzyl-2-methylfuran-3-carboxamide

InChI

InChI=1S/C20H19NO2/c1-16-19(12-13-23-16)20(22)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3

InChI Key

RPLMULVYHVTVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Furan Ring

The furan core is commonly synthesized via the Paal-Knorr cyclization , which involves cyclodehydration of 1,4-diketones or their equivalents. For 2-methylfuran-3-carboxylic acid derivatives, a modified approach employs 3-keto esters as precursors. For example, ethyl 3-keto-2-methylpent-4-enoate undergoes acid-catalyzed cyclization to yield ethyl 2-methylfuran-3-carboxylate. Alternative methods include transition-metal-catalyzed cyclizations , though these are less frequently reported due to cost constraints.

Key Reaction Conditions:

  • Catalyst : p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).

  • Solvent : Toluene or dichloromethane.

  • Temperature : 80–100°C for 6–12 hours.

Introduction of the Carboxamide Group

The carboxylate ester intermediate is converted to the carboxamide via ammonolysis or transamidation . A patent-pending method describes the use of formamide and sodium methoxide in N-methylpyrrolidone (NMP) to achieve this transformation. For instance, ethyl 2-methylfuran-3-carboxylate reacts with excess formamide under basic conditions to yield 2-methylfuran-3-carboxamide.

RCOOR’+HCONH2NaOMe, NMPRCONH2+R’OH\text{RCOOR'} + \text{HCONH}2 \xrightarrow{\text{NaOMe, NMP}} \text{RCONH}2 + \text{R'OH}

Alternative approach : Activation of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with dibenzylamine. This method offers higher yields (75–85%) but requires stringent moisture control.

N,N-Dibenzylation

The final step involves introducing two benzyl groups to the amide nitrogen. This is achieved via alkylation of the primary amide with benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate.

RCONH2+2BnBrK2CO3,DMFRCON(Bn)2+2HBr\text{RCONH}2 + 2 \text{BnBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{RCON(Bn)}2 + 2 \text{HBr}

Optimization Notes :

  • Solvent : Dimethylformamide (DMF) enhances reaction efficiency.

  • Temperature : 60–80°C for 8–16 hours.

  • Stoichiometry : A 2.5:1 molar ratio of benzyl bromide to amide ensures complete dialkylation.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yield. Polar aprotic solvents like NMP and DMF facilitate amidation and alkylation by stabilizing ionic intermediates. A comparative study reveals:

SolventReaction Yield (%)Purity (%)
NMP9298
DMF8895
THF6585

Catalytic Systems

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation reactions improves interfacial interactions, reducing reaction time by 30%. Similarly, microwave-assisted synthesis shortens cyclization steps to 2–3 hours with comparable yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for furan cyclization to minimize exothermic risks. Key industrial parameters include:

  • Feedstock : Ethyl acetoacetate and allyl bromide for diketone synthesis.

  • Waste Management : Recycling of solvents (e.g., toluene via distillation).

  • Quality Control : In-line HPLC monitoring ensures intermediate purity >95%.

A patented industrial protocol highlights the use of methanol-water mixtures for crystallization, achieving >99% purity in the final product.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • NMR Spectroscopy : 1H^1\text{H} NMR confirms benzyl group integration (δ 4.8–5.2 ppm, singlet) and furan protons (δ 6.2–7.0 ppm).

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%).

  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 336.16) validates molecular weight.

Comparative Analysis of Methodologies

ParameterAcyl Chloride RouteTransamidation Route
Yield (%)8578
Reaction Time (h)612
ScalabilityModerateHigh
CostHighLow

The transamidation route, while slower, is preferred industrially due to lower reagent costs and compatibility with continuous processing .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-methylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dibenzyl-2-methylfuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-methylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Substituent Effects on Amide Nitrogen

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features a hydroxyl-containing substituent, forming an N,O-bidentate directing group. The hydroxyl group also introduces polarity, reducing lipophilicity compared to the dibenzyl derivative .

Core Heterocyclic Ring Modifications

  • Benzofuran Derivatives () : The compound N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide contains a benzofuran core fused with a benzene ring. This enhances aromatic stacking interactions but may reduce solubility. The sulfone group in this compound increases polarity, contrasting with the methyl group in the target compound .
  • Furan-Pyridine Hybrids (): Compounds like 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide feature fused furan-pyridine rings.

Heterocyclic Substituent Variations

  • Thiophene and Benzo[d][1,3]dioxole Derivatives () : The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide includes thiophene and dioxole moieties. These groups may enhance metabolic stability or modulate electronic effects compared to the methyl-substituted furan in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Nitrogen Substituents Molecular Weight (g/mol) Key Properties/Applications
N,N-Dibenzyl-2-methylfuran-3-carboxamide (Target) Furan Dibenzyl ~335 (estimated) High lipophilicity, potential catalytic scaffold
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl ~207 (estimated) N,O-bidentate directing group for metal catalysis
Benzofuran Derivative Benzofuran Furylmethyl, sulfone 357.4 Polar sulfone enhances solubility
Furo[2,3-b]pyridine Carboxamide () Furan-pyridine Methyl, fluorophenyl ~500 (estimated) Basic pyridine nitrogen for drug binding
Benzo[d][1,3]dioxole Derivative () Benzo[d][1,3]dioxole Thiophen-2-yl, furan-3-yl 357.4 Enhanced metabolic stability

Q & A

Q. What are the key synthetic routes for preparing N,N-dibenzyl-2-methylfuran-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Amide Bond Formation : Reacting 2-methylfuran-3-carboxylic acid with dibenzylamine using coupling agents like EDCl/HOBt or DCC/DMAP.

Functional Group Protection : Benzyl groups are introduced via alkylation or nucleophilic substitution to stabilize reactive intermediates.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product.

Q. Key Considerations :

  • Reaction yields (60–85%) depend on solvent choice (DMF, THF) and temperature control (0–25°C).
  • Side reactions (e.g., over-alkylation) can occur if stoichiometry is not tightly regulated .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDCl, HOBt, DMF, 0°C7092%
2BnBr, K₂CO₃, THF, reflux6588%

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, furan protons at δ 6.2–7.0 ppm) and carbonyl carbons (δ 165–170 ppm).
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉NO₂: 306.1489).
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtained (e.g., dihedral angles between benzyl and furan rings) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on binding affinity (ΔG values).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding).
  • DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., furan ring susceptibility to oxidation) .

Q. Example Data :

Target ProteinPredicted ΔG (kcal/mol)Binding Site Residues
CYP3A4-8.2Phe215, Arg372
COX-2-7.5Tyr385, Ser530

Q. How can contradictions in reported biological activities of structurally similar compounds guide research on this compound?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., apoptosis assays) to identify outliers.
  • Structural Analogues : Evaluate substituent effects (e.g., replacing methyl with ethyl groups in the furan ring alters cytotoxicity by 2–3 orders of magnitude).
  • Mechanistic Studies : Use knock-out cell lines to isolate pathways (e.g., caspase-3 activation vs. ROS generation) .

Q. Example Contradiction :

  • Compound A (methyl substituent) shows IC₅₀ = 10 µM in Study X but 50 µM in Study Y.
  • Resolution : Differences in cell culture media (e.g., serum concentration) may modulate bioavailability .

Q. What strategies optimize solubility and stability for in vivo studies of this compound?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
    • Modify pH (e.g., salt formation with HCl for aqueous buffers).
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Protect from light if furan rings are photosensitive .

Q. Example Stability Data :

ConditionDegradation (%)Major Degradant
25°C, dark<5%None
40°C, 75% RH15%Oxidized furan

Q. How do stereochemical factors influence the biological activity of this compound?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol).
  • Activity Comparison : Test isolated enantiomers in assays (e.g., (R)-enantiomer may show 10x higher kinase inhibition than (S)-form).
  • Molecular Dynamics : Simulate enantiomer binding to receptors to rationalize activity differences .

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